molecular formula C15H23NO2 B13598644 Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13598644
M. Wt: 249.35 g/mol
InChI Key: DRFVXXOITOERFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The tert-butyl group and the ethynyl group add to its distinct chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate and an ethynylating agent. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated spirocyclic compounds.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity. The spirocyclic structure also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate stands out due to its spirocyclic structure and the presence of both tert-butyl and ethynyl groups. These features contribute to its unique chemical properties and reactivity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

tert-butyl 2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate

InChI

InChI=1S/C15H23NO2/c1-5-12-11-15(9-7-6-8-10-15)16(12)13(17)18-14(2,3)4/h1,12H,6-11H2,2-4H3

InChI Key

DRFVXXOITOERFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC12CCCCC2)C#C

Origin of Product

United States

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